molecular formula C6H3Cl2NO2 B1301063 2,5-Dichloronicotinic acid CAS No. 59782-85-3

2,5-Dichloronicotinic acid

Cat. No. B1301063
CAS RN: 59782-85-3
M. Wt: 192 g/mol
InChI Key: SXQSMLIMBNMUNB-UHFFFAOYSA-N
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Description

2,5-Dichloronicotinic acid is a compound that has not been directly discussed in the provided papers. However, there are several related compounds and derivatives that have been synthesized and studied for their potential applications in pharmaceuticals, pesticides, and as key precursors in various chemical reactions. For instance, 2-chloronicotinic acid is mentioned as a precursor in the synthesis of pesticides and medicines , and various methods of synthesizing 2-chloronicotinic acid and its derivatives are reviewed, highlighting their importance in the industry .

Synthesis Analysis

The synthesis of related compounds such as 2-chloronicotinic acid has been achieved through different methods. One approach involves the reaction of 1-cyano-4-dimethylamino-1-ethoxycarbonyl-1,3-butadiene with Vilsmeier reagents, followed by condensation with ethyl cyanoacetate, yielding 2-chloronicotinic acid with an overall yield of 62% . Another method reported the synthesis of 2-chloronicotinic acid from 3-cyanopyridine through oxidation, chlorination, and hydrolysis, achieving a total yield of 77.2% and a purity of 99.5% . These methods demonstrate the feasibility of synthesizing chlorinated nicotinic acids, which could be adapted for the synthesis of 2,5-dichloronicotinic acid.

Molecular Structure Analysis

While the molecular structure of 2,5-dichloronicotinic acid is not directly analyzed in the provided papers, the structure of related compounds such as 2,2'-diselenobisnicotinic acid and its tert-butyl ester have been characterized by various spectroscopic methods including 1H NMR, 13C NMR, and 77Se NMR, as well as X-ray single crystal structural analyses . These analyses provide insights into the molecular structure of chlorinated nicotinic acids, which could be relevant for understanding the structure of 2,5-dichloronicotinic acid.

Chemical Reactions Analysis

The chemical reactions involving chlorinated nicotinic acids are diverse. For example, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid . Additionally, electroorganic synthesis methods have been used to synthesize 6-aminonicotinic acid from related compounds . These reactions highlight the reactivity of chlorinated nicotinic acids and their potential transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dichloronicotinic acid are not directly reported in the provided papers. However, the properties of similar compounds can provide some context. For instance, 2,6-dichloroisonicotinic acid has been shown to inhibit catalase activity in tobacco, suggesting that chlorinated nicotinic acids can interact with biological molecules and potentially affect biochemical pathways . The solubility, stability, and reactivity of these compounds are important for their applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

Cross-Coupling Reactions

2,5-Dichloronicotinic acid has been utilized as a versatile substrate in regioselective cross-coupling reactions. A notable application involves its use in tunable directing group-assisted cross-coupling with boronic acids and dihalo heterocycles. This process yields selectively substituted nicotinic acids, demonstrating the compound's utility in synthesizing complex organic molecules. The findings from Houpis et al. (2010) underscore its significance in organic synthesis, particularly in the selective functionalization of heterocyclic compounds (Houpis et al., 2010).

Bifunctional Chelators for Technetium

Another research avenue explores the analogues of 6-Hydrazinonicotinic acid (HYNIC) for their chelating capabilities with technetium, a radioactive metal used in diagnostic imaging. Although not directly involving 2,5-dichloronicotinic acid, this study highlights the broader family of nicotinic acids' potential in medical applications, especially in radiopharmaceuticals. The work by Meszaros et al. (2011) investigates these analogues' efficiency in capturing technetium, contributing to advancements in nuclear medicine (Meszaros et al., 2011).

Biotransformation in Agricultural Chemistry

In the field of biotechnology, 2,5-dichloronicotinic acid is of interest for its role as a precursor in synthesizing agrochemicals. Jin et al. (2011) describe the biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by a strain of Rhodococcus erythropolis. This research highlights the environmental and industrial significance of nicotinic acids in producing key intermediates for pesticides and medicines, showcasing the integration of microbiology and chemical engineering (Jin et al., 2011).

Synthesis of Derivatives for Pharmaceutical Applications

The synthesis of 2,5-dichloronicotinic acid derivatives is crucial in the pharmaceutical industry, where these compounds serve as intermediates in creating a range of drugs. Zhao et al. (2017) developed a rapid synthetic method for 2-morpholinonicotinic acid from dichloro-hydrochloric acid, illustrating the compound's versatility in drug development processes. The high yield and efficiency of this method underscore the importance of 2,5-dichloronicotinic acid derivatives in synthesizing antibiotics, anti-cardiovascular agents, and other therapeutic drugs (Zhao et al., 2017).

Enzymatic Production in Biocatalysis

Recent studies have also focused on the enzymatic production of 2-chloronicotinic acid (2-CA) using amidases, highlighting biocatalytic approaches to synthesize this compound efficiently. Zheng et al. (2018) explored the use of an amidase from Pantoea sp. for the hydrolysis of 2-chloronicotinamide, demonstrating a biotechnological route to producing 2-CA with high substrate conversion. This research indicates the potential of biocatalysis in the industrial synthesis of nicotinic acids, offering a greener alternative to chemical synthesis (Zheng et al., 2018).

Safety And Hazards

2,5-Dichloronicotinic acid is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2,5-dichloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQSMLIMBNMUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371116
Record name 2,5-Dichloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloronicotinic acid

CAS RN

59782-85-3
Record name 2,5-Dichloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-nicotinic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
FL Setliff, JE Lane - Journal of Chemical and Engineering Data, 1976 - ACS Publications
The preparation of 2, 5-dichloro-, 2-chloro-5-iodo-, 5, 6-dichloro-, and 6-chloro-5-iodonicotinic acid by oxidation of the appropriate dihalopicoline is described. The syntheses of the …
Number of citations: 10 pubs.acs.org
AO Bedenbaugh, AL Payton… - Journal of Chemical and …, 1976 - ACS Publications
During the course of an investigation of the reduction of some tertiary amides, it was necessary to prepare the am-ides to be studied. Since the compounds were made from the …
Number of citations: 3 pubs.acs.org
TW Gero, LW Jaques, RP Mays, DH Reid… - Synthetic …, 1989 - Taylor & Francis
Halogenation of 2-Hydroxynicotinic Acid Page 1 SYNTHETIC COMMUNICATIONS, 19(3&4), 553-559 (1989) HALOGENATION OF 2-HYDROXYNICOTINIC ACID Thomas W. Gero, …
Number of citations: 15 www.tandfonline.com
SN O'Byrne, BJ Eduful, TM Willson, DH Drewry - Tetrahedron letters, 2020 - Elsevier
A concise 4-step synthesis of furo[2,3-b]pyridines, with handles in the 3- and 5-positions for palladium mediated cross-coupling reactions, is described. The synthetic route has been …
Number of citations: 4 www.sciencedirect.com
BJ Eduful, SN O'Byrne, L Temme… - Journal of medicinal …, 2021 - ACS Publications
CAMKK2 is a serine/threonine kinase and an activator of AMPK whose dysregulation is linked with multiple diseases. Unfortunately, STO-609, the tool inhibitor commonly used to probe …
Number of citations: 21 pubs.acs.org
PR Kym, AJ Souers, TJ Campbell… - Journal of medicinal …, 2006 - ACS Publications
An inactin-anesthetized rat cardiovascular (CV) assay was employed in a screening mode to triage multiple classes of melanin-concentrating hormone receptor 1 (MCHr1) antagonists. …
Number of citations: 41 pubs.acs.org
S O'Byrne, L Temme, CRM Asquith, Y Liang, A Picado… - 2020 - chemrxiv.org
CAMKK2 is a serine/threonine kinase and an activator of AMPK whose dysregulation is linked with multiple diseases. Unfortunately, STO-609, the tool inhibitor commonly used to probe …
Number of citations: 2 chemrxiv.org

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